molecular formula C21H18N2O2 B14813298 Benzamide, 4-(3-benzyloxybenzylidenamino)-

Benzamide, 4-(3-benzyloxybenzylidenamino)-

Cat. No.: B14813298
M. Wt: 330.4 g/mol
InChI Key: IWHVHBNTUGYSIL-UHFFFAOYSA-N
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Description

4-{[3-(benzyloxy)benzylidene]amino}benzamide is an organic compound with the molecular formula C21H18N2O2 It is characterized by the presence of a benzylidene group attached to an amino benzamide structure, with a benzyloxy substituent on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(benzyloxy)benzylidene]amino}benzamide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction mixture is typically heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-{[3-(benzyloxy)benzylidene]amino}benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(benzyloxy)benzylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[3-(benzyloxy)benzylidene]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-{[3-(benzyloxy)benzylidene]amino}benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For instance, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(benzyloxy)benzylidene]amino}benzamide
  • 4-{[3-(benzyloxy)benzylidene]amino}benzoic acid
  • 4-{[3-(benzyloxy)benzylidene]amino}benzyl alcohol

Uniqueness

4-{[3-(benzyloxy)benzylidene]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research applications .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-21(24)18-9-11-19(12-10-18)23-14-17-7-4-8-20(13-17)25-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,22,24)

InChI Key

IWHVHBNTUGYSIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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